Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
- 6-Methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-9-4-3-7-13-11(9)6-5-10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
ANQMEVZUHUPQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCCN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.